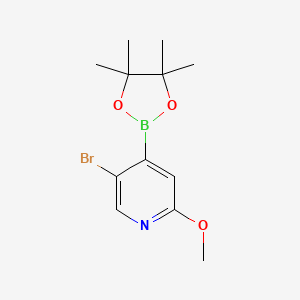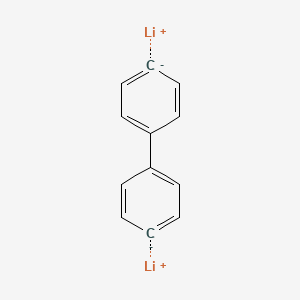
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide is a chemical compound with the molecular formula C12H15NO. It is a member of the class of 1-pyrroline nitrones, which are known for their applications in spin trapping and radical detection. This compound is often used in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide typically involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the desired pyrroline N-oxide. The reaction conditions usually include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group to an amine group.
Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines. Substitution reactions result in various substituted derivatives of the original compound.
科学研究应用
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a spin-trapping agent to detect and study free radicals in chemical reactions.
Biology: The compound is employed in the study of oxidative stress and radical-mediated biological processes.
Medicine: It is used in research related to neurodegenerative diseases and other conditions involving oxidative damage.
Industry: The compound finds applications in the development of new materials and chemical processes that involve radical intermediates.
作用机制
The mechanism of action of 5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using techniques such as electron spin resonance (ESR) spectroscopy. This property makes it a valuable tool for studying radical-mediated processes and oxidative stress in various systems.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: A closely related compound used for similar spin-trapping applications.
N-tert-Butyl-α-phenylnitrone: Another spin-trapping agent with similar applications in radical detection.
2,2,6,6-Tetramethylpiperidine N-oxide: Used in studies of oxidative stress and radical-mediated processes.
Uniqueness
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other spin-trapping agents. Its phenyl group enhances its ability to trap a wider range of radicals, making it a versatile tool in various research applications.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
4,4-dimethyl-5-phenyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C12H13NO/c1-11(2)12(10(14-12)8-13-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI 键 |
GBEHXEVWPZRWEC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(C(O2)C=N1)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)

![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)



![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

